
(1-Cyclopropylprop-2-yn-1-yl)cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Cyclopropylprop-2-yn-1-yl)cyclopropane is an organic compound characterized by the presence of cyclopropyl groups attached to a propynyl chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Cyclopropylprop-2-yn-1-yl)cyclopropane typically involves the reaction of cyclopropylacetylene with cyclopropylmethyl bromide under specific conditions. The reaction is often carried out in the presence of a strong base such as sodium amide or potassium tert-butoxide to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
(1-Cyclopropylprop-2-yn-1-yl)cyclopropane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding cyclopropyl ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into cyclopropylalkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.
Substitution: Nucleophiles such as sodium azide or potassium cyanide can be used in substitution reactions.
Major Products Formed
Oxidation: Cyclopropyl ketones and carboxylic acids.
Reduction: Cyclopropylalkanes.
Substitution: Substituted cyclopropyl derivatives.
Aplicaciones Científicas De Investigación
(1-Cyclopropylprop-2-yn-1-yl)cyclopropane has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of (1-Cyclopropylprop-2-yn-1-yl)cyclopropane involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Cyclopropylacetylene: Shares the cyclopropyl and acetylene moieties but lacks the additional cyclopropyl group.
Cyclopropylmethyl bromide: Contains the cyclopropyl and methyl groups but lacks the propynyl chain.
Uniqueness
(1-Cyclopropylprop-2-yn-1-yl)cyclopropane is unique due to its combination of cyclopropyl groups and a propynyl chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
2913408-18-9 |
|---|---|
Fórmula molecular |
C9H12 |
Peso molecular |
120.19 g/mol |
Nombre IUPAC |
1-cyclopropylprop-2-ynylcyclopropane |
InChI |
InChI=1S/C9H12/c1-2-9(7-3-4-7)8-5-6-8/h1,7-9H,3-6H2 |
Clave InChI |
WDNKZRXMSWPCRH-UHFFFAOYSA-N |
SMILES canónico |
C#CC(C1CC1)C2CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


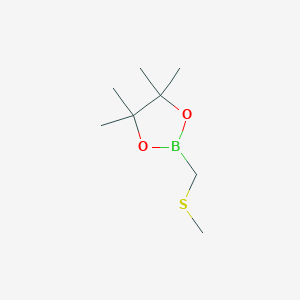


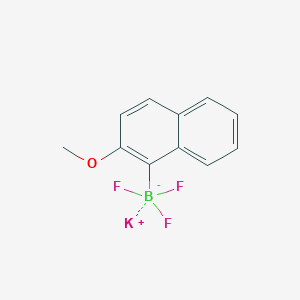
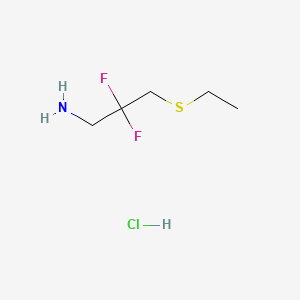
![5-[(Tert-butoxy)carbonyl]-1-methyl-2-oxa-5-azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13458695.png)


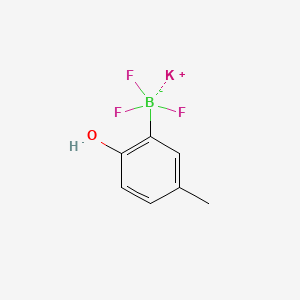


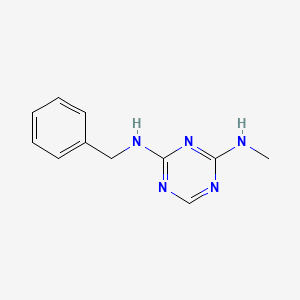
![3-bromo-1H-pyrrolo[2,3-c]pyridin-7-amine](/img/structure/B13458731.png)
![2,8-Diazaspiro[4.5]decan-7-one hydrochloride](/img/structure/B13458738.png)
